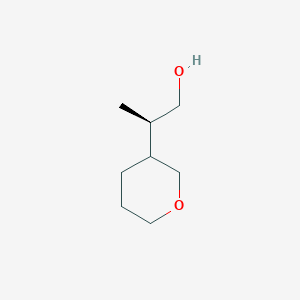
(2R)-2-(Oxan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxan-3-yl)propan-1-ol, also known as 3-Oxetanol, is a cyclic organic compound with a molecular formula of C5H10O2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary, which can enhance the enantioselectivity of certain reactions. It can also act as a chiral ligand, which can coordinate with metal ions and facilitate asymmetric catalysis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(Oxan-3-yl)propan-1-ol is its chiral nature, which makes it a valuable building block in the synthesis of chiral compounds. It is also relatively easy to synthesize and has good stability. However, its low solubility in water and other polar solvents can be a limitation in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of (2R)-2-(Oxan-3-yl)propan-1-ol. One direction is to explore its potential as a chiral auxiliary and ligand in asymmetric catalysis. Another direction is to investigate its biomedical applications, such as drug delivery and tissue engineering. Finally, further studies are needed to understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature makes it a valuable building block in the synthesis of chiral compounds. It has low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesemethoden
(2R)-2-(Oxan-3-yl)propan-1-ol can be synthesized in several ways. One of the most common methods is the reduction of 3-oxetanone using sodium borohydride or lithium aluminum hydride. Another method involves the ring-opening of epoxides with alcohols in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Oxan-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis, which is a powerful tool in organic synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

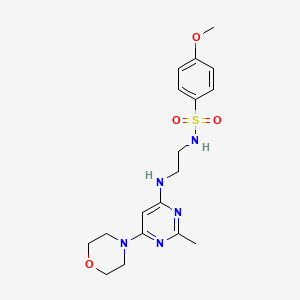
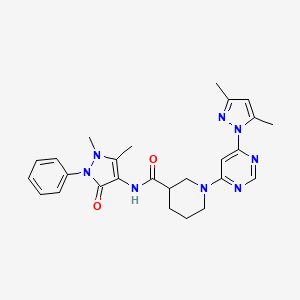
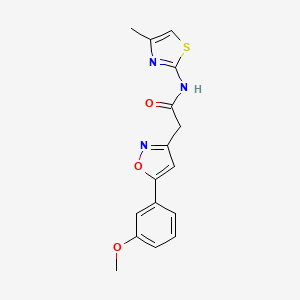

![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)
![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
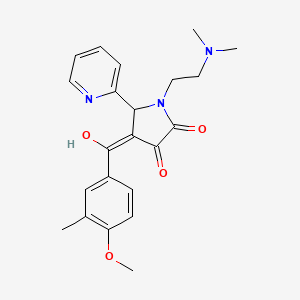
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)